molecular formula C20H19N3O2S B4309163 N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4309163
M. Wt: 365.5 g/mol
InChI Key: GIDIPTAEBWTPAP-UHFFFAOYSA-N
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Description

N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: is a synthetic organic compound belonging to the thienopyridine class. This compound is characterized by its unique structure, which includes an allyl group, a benzoylamino moiety, and a thieno[2,3-b]pyridine core. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenes and β-ketoesters under acidic or basic conditions.

    Introduction of the Benzoylamino Group: This step involves the acylation of the amino group on the thieno[2,3-b]pyridine core using benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoylamino moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl group, where halides or other nucleophiles can replace the allyl group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the thieno[2,3-b]pyridine core is particularly interesting due to its known interactions with various biological targets.

Industry

In the industrial sector, this compound could be explored for its potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thieno[2,3-b]pyridine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, leading to its potential anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to the combination of its structural features, which confer specific reactivity and biological activity

Properties

IUPAC Name

3-benzamido-4,6-dimethyl-N-prop-2-enylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-4-10-21-19(25)17-16(23-18(24)14-8-6-5-7-9-14)15-12(2)11-13(3)22-20(15)26-17/h4-9,11H,1,10H2,2-3H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDIPTAEBWTPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC=C)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
N-allyl-3-(benzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

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